molecular formula C10H9Cl2NO3S B2803170 7-Chloro-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-8-sulfonyl chloride CAS No. 1094543-97-1

7-Chloro-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-8-sulfonyl chloride

Cat. No. B2803170
CAS RN: 1094543-97-1
M. Wt: 294.15
InChI Key: IDHPASOHURRULY-UHFFFAOYSA-N
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Description

“7-Chloro-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-8-sulfonyl chloride” is a chemical compound that is related to the field of organic synthesis . It is a key intermediate in the synthesis of Tolvaptan, a high-efficiency, low-toxicity arginine vasopressin (AVP) antagonist .


Synthesis Analysis

The synthesis of this compound involves a four-step process . The steps include the synthesis of 5-chloro-2-(di-allyl amino)-benzaldehyde, the synthesis of 1-allyl-7-chloro-2,3,4,5-tetrahydro-1H-2,5-epoxy benzo[b]azepine, the synthesis of 1-allyl-7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzo[b]azepine, and finally, the synthesis of 7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzo[b]azepine . The synthesis involves four reactions: substitution, cyclization, ring-opening, and deprotection .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a seven-membered heterocyclic system containing one nitrogen atom . The structure also includes a sulfonyl chloride group attached to the 8-position of the benzazepine ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include substitution, cyclization, ring-opening, and deprotection . These reactions are part of a one-pot synthesis process, which is a type of synthesis that involves conducting multiple reactions in a single reaction vessel without the need for isolation of intermediates .

Future Directions

The synthesis of this compound and related compounds continues to be a topic of research, driven by the desire to expand the methods of organic synthesis, create new libraries of azepines, and reveal previously unknown unique pharmacological properties of these compounds . The development of more efficient and cost-effective synthesis methods could facilitate industrial-scale production .

properties

IUPAC Name

7-chloro-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-8-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NO3S/c11-7-4-6-2-1-3-10(14)13-8(6)5-9(7)17(12,15)16/h4-5H,1-3H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDHPASOHURRULY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(C=C2NC(=O)C1)S(=O)(=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-8-sulfonyl chloride

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